molecular formula C15H12N2S B3263862 2,4-Diphenylthiazol-5-amine CAS No. 38093-77-5

2,4-Diphenylthiazol-5-amine

Cat. No.: B3263862
CAS No.: 38093-77-5
M. Wt: 252.3 g/mol
InChI Key: VJLYXPHXQXJPHM-UHFFFAOYSA-N
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Description

2,4-Diphenylthiazol-5-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a thiazole ring substituted with phenyl groups at positions 2 and 4, and an amine group at position 5. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring.

Scientific Research Applications

2,4-Diphenylthiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diphenylthiazol-5-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl substituents can enhance the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    2-Phenylthiazole: Lacks the second phenyl group, resulting in different biological activities.

    4-Phenylthiazole: Similar to 2-Phenylthiazole but with the phenyl group at a different position.

    Thiazole: The parent compound without any phenyl substituents.

Uniqueness: 2,4-Diphenylthiazol-5-amine is unique due to the presence of two phenyl groups and an amine group, which collectively enhance its biological activity and chemical reactivity. This makes it a valuable compound in various fields of research and application.

Properties

IUPAC Name

2,4-diphenyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLYXPHXQXJPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310463
Record name 2,4-Diphenyl-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38093-77-5
Record name 2,4-Diphenyl-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38093-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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